Cas no 75761-62-5 (4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid)
![4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid structure](https://fr.kuujia.com/scimg/cas/75761-62-5x500.png)
75761-62-5 structure
Nom du produit:4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid
4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid
- LogP
- 4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-metho
- 4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]d
- Antibiotic X-14667A
- Antibiotic X 14667A
- 75761-62-5
- 4-(9-Hydroxy-2-{5'-[6-hydroxy-6-({hydroxy[(2-phenylethyl)imino]methoxy}methyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-3-methoxy-2-methylpentanoic acid
- X-14667A
- 1,6-Dioxaspiro(4,5)decane, monensin deriv.
- Monensin, 16-deethyl-16-methyl-, 26-((2-phenylethyl)carbamate)
- 4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
- X 14667A
- DTXSID70997150
- 4-((2S)-7-hydroxy-2-((5S)-5-(5-((6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl)-3-methyloxolan-2-yl)-5-methyloxolan-2-yl)-2,8-dimethyl-1,10-dioxaspiro(4.5)decan-9-yl)-3-methoxy-2-methylpentanoic acid
-
- Piscine à noyau: InChI=1S/C44H69NO12/c1-25-21-27(3)44(50,24-52-40(49)45-20-16-31-13-11-10-12-14-31)56-35(25)33-22-26(2)38(53-33)42(8)17-15-34(54-42)41(7)18-19-43(57-41)23-32(46)28(4)37(55-43)29(5)36(51-9)30(6)39(47)48/h10-14,25-30,32-38,46,50H,15-24H2,1-9H3,(H,45,49)(H,47,48)/t25?,26?,27?,28?,29?,30?,32?,33?,34?,35?,36?,37?,38?,41-,42-,43?,44-/m0/s1
- La clé Inchi: BMTPRPLWWXOKLI-RZMZQETLSA-N
- Sourire: CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C
Propriétés calculées
- Qualité précise: 803.48197664g/mol
- Masse isotopique unique: 803.48197664g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 57
- Nombre de liaisons rotatives: 14
- Complexité: 1380
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 14
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6
- Surface topologique des pôles: 172Ų
4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid Littérature connexe
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
75761-62-5 (4-[(2S)-9-hydroxy-2-{(2S)-5'-[(6R)-6-hydroxy-3,5-dimethyl-6-({[(2-phenylethyl)carbamoyl]oxy}methyl)tetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid) Produits connexes
- 1152866-97-1(2-(4-amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide)
- 82193-93-9(trans-4,4'-dibromo-α,β-dicyanostilbene)
- 2310224-17-8(5-4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl-2,1,3-benzothiadiazole)
- 2248285-73-4(rac-(4aR,7aS)-1H,2H,4aH,5H,7H,7aH-furo[3,4-b]pyridine)
- 1805983-84-9(6-Hydroxy-3-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 300686-43-5(2-(2,3-dihydro-1H-inden-1-yl)acetaldehyde)
- 2137029-07-1((1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine)
- 1908-90-3(4-Phenyl-1,3-thiazolidine-2-thione)
- 2229498-72-8((4-methoxynaphthalen-1-yl)methyl sulfamate)
- 38763-55-2(Worenine Iodide)
Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
